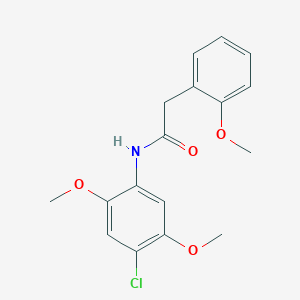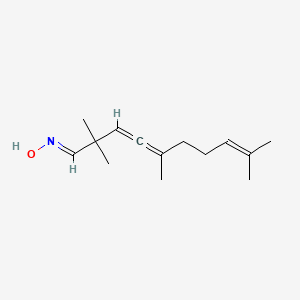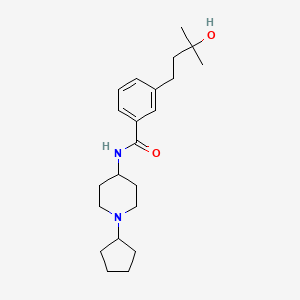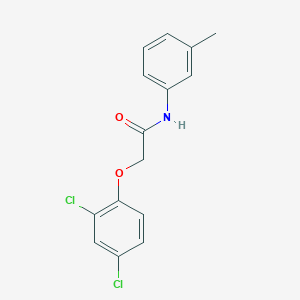
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the conversion of aromatic acids into esters, hydrazides, and then thiols, culminating in the target compound by reacting with 2-bromoacetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013). This method outlines the general approach to synthesizing acetamide derivatives, suggesting a similar pathway might be applied or adapted for the specific compound .
Molecular Structure Analysis
The molecular structure of closely related compounds reveals significant insights. For example, the conformation of the N-H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, indicating how substituent positions influence molecular conformation (Gowda et al., 2007). Such structural analyses are crucial for understanding the behavior and reactivity of the compound of interest.
Chemical Reactions and Properties
The reactivity of acetamide derivatives with various reagents produces a range of compounds with different properties. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in synthesizing heterocyclic structures (Lazareva et al., 2017).
Physical Properties Analysis
Investigations into the crystal structures of acetamide derivatives provide insight into their physical properties. The structure of N-(4-chlorophenyl)di(methoxy)methyl]acetamide, for example, shows the conformation of sp3-hybridized C atoms connected to N atoms of the acetamide group, affecting the compound's physical characteristics (Hajjem et al., 1993).
Chemical Properties Analysis
The synthesis of acetamide derivatives involves various chemical reactions that highlight the compound's chemical properties. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino counterpart demonstrates the reactivity of such compounds under specific conditions (Zhang, 2008).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-10-15(22-2)12(18)9-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTARPDYXBMIDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)


![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)

![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)

![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5533006.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)